6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved using continuous flow systems, which offer advantages in terms of scalability and efficiency . These systems allow for the precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents to convert the compound into its reduced form.
Substitution: Commonly involves the replacement of functional groups on the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, it is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for drug development.
Comparison with Similar Compounds
6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridine analogues: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different arrangement of the imidazo and pyridine rings, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-12(2)7-3-4-9-11-8(10(14)15)6-13(9)5-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
QOGFQEUYYNCIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN2C=C(N=C2C=C1)C(=O)O |
Origin of Product |
United States |
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